Cobalt(II) fluoride

説明

特性

IUPAC Name |

cobalt(2+);difluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2FH/h;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYBZKSMUPTWEE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

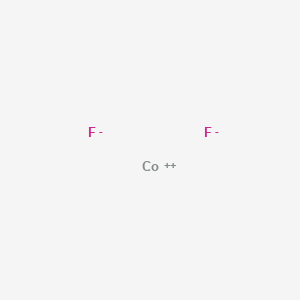

[F-].[F-].[Co+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.93000 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10026-17-2 | |

| Record name | Cobalt difluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | COBALTOUS FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KI67810UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparations of Cobalt Ii Fluoride

Thermal Analysis and Investigation of Synthesis Routes

Thermal analysis plays a crucial role in understanding the formation pathways and stability of cobalt(II) fluoride. The dehydration of this compound tetrahydrate (CoF2·4H2O) to its anhydrous form (α-CoF2) is a well-studied synthesis route. Investigations employing integrated structural, thermogravimetric (TG), and differential scanning calorimetry (DSC) analyses have shed light on this process. alfa-chemistry.com

Research indicates that CoF2·4H2O undergoes dehydration in two irreversible steps, forming an amorphous intermediate phase identified as CoF2·0.5H2O. alfa-chemistry.com Under DSC conditions, with a heating rate of 10 °C/min, the initial dehydration to CoF2·0.5H2O occurs between 80 and 175 °C. Further dehydration, leading to the complete formation of α-CoF2, takes place in the temperature range of 175 to 300 °C. The resulting α-CoF2 phase demonstrates stability up to 400 °C. alfa-chemistry.com Kinetic analysis of this decomposition pathway suggests a stagewise process, with the initial dehydration of CoF2·4H2O to CoF2·0.5H2O exhibiting an activation energy of approximately 69 kJ/mol. alfa-chemistry.com

Another thermal decomposition route involves transition metal trifluoroacetates. For instance, the thermolysis of cobalt trifluoroacetate ("Co(TFA)2") in specific solvent systems, such as trioctylphosphine oxide (TOPO) or trioctylphosphine (TOP), at temperatures between 250 °C and 300 °C, can yield this compound nanorods. fishersci.se

Table 1: Thermal Decomposition of CoF2·4H2O

| Step | Temperature Range (°C) | Intermediate Phase | Activation Energy (kJ/mol) |

| 1 | 80 – 175 | CoF2·0.5H2O | ~69 |

| 2 | 175 – 300 | α-CoF2 | Not specified |

Facile Synthesis of this compound Nanocomposites

The development of facile synthesis methods for this compound nanocomposites has gained significant attention, particularly due to their enhanced electrochemical performance in applications such as lithium-ion batteries. chemspider.com These methods often involve the precipitation of cobalt precursors, followed by subsequent heat treatment. chemspider.com A notable example is the preparation of this compound/multi-walled carbon nanotube (CoF2/MWCNT) nanocomposites. chemspider.com

Precipitation-Based Approaches for Nanocomposite Fabrication

Precipitation-based methods offer a straightforward and versatile route for fabricating CoF2 nanocomposites. One such method involves the simple precipitation of cobalt precursors onto multi-walled carbon nanotubes (MWCNTs), followed by heat treatment with ammonium fluoride (NH4F) under an inert atmosphere. chemspider.com This approach is favored for its simplicity, versatility, and relative safety, as it avoids the need for specialized facilities for high-pressure solvothermal reactions or the handling of toxic gases.

Another precipitation method for synthesizing CoF2 nanoparticles utilizes water-in-oil microemulsions. In this technique, two microemulsions are prepared: one containing cobalt nitrate hexahydrate and the other containing ammonium fluoride. These are then mixed to facilitate the formation of CoF2 nanoparticles.

Zeolitic Imidazolate Framework (ZIF)-Derived Synthetic Strategies

Zeolitic Imidazolate Framework (ZIF)-derived synthetic strategies provide a pathway for creating highly structured this compound nanocomposites, often with carbon encapsulation. This approach combines the synthesis of metal-organic frameworks (MOFs) with low-temperature fluorination.

For instance, MOF-shaped CoF2@C nanocomposites can be prepared where ultrasmall CoF2 nanoparticles (typically 5-20 nm in size) are uniformly embedded within a porous carbon framework and covered by graphitic carbon walls. This unique architecture provides efficient electron- and ion-conducting pathways, which are crucial for high-performance electrochemical applications. A specific example involves the preparation of honeycombed CoF2@C nanocomposites through the low-temperature fluorination of a honeycombed Co@C nanocomposite precursor. The Co@C precursor itself is formed via the high-temperature carbonization of a gel containing cobalt nitrate and polyvinylpyrrolidone (PVP).

Preparation from Anhydrous Cobalt Precursors using Hydrogen Fluoride and Fluorine Gas

Anhydrous this compound can be synthesized directly from various anhydrous cobalt precursors through reactions with hydrogen fluoride (HF) gas or fluorine gas (F2).

One common method involves the reaction of anhydrous cobalt(II) chloride (CoCl2) or cobalt(II) oxide (CoO) with a stream of hydrogen fluoride. The chemical equations for these reactions are:

CoCl2 + 2HF → CoF2 + 2HCl

CoO + 2HF → CoF2 + H2O

Alternatively, anhydrous CoF2 can be obtained by dehydrating its hydrated forms. The tetrahydrate, CoF2·4H2O, can be formed by dissolving cobalt(II) salts in hydrofluoric acid. Subsequent dehydration of this hydrate, typically by drying at temperatures between 150 °C and 200 °C, followed by pulverization, yields the anhydrous salt.

Direct fluorination of cobalt metal with fluorine gas at elevated temperatures, such as 500 °C, can also produce this compound, although this process may result in a mixture of CoF2 and cobalt(III) fluoride (CoF3). A sequential fluorination route has been investigated where this compound is formed as an intermediate. For example, reacting Co3O4 with hydrogen fluoride at an ideal temperature of 500 °C can yield CoF2, which can then be further fluorinated with fluorine gas to produce CoF3.

Synthesis of Low-Coordinate this compound Complexes via B-F Abstraction and C-F Activation Reactions

The synthesis of low-coordinate this compound complexes often involves sophisticated reactions such as B-F abstraction and C-F activation. These methods are crucial for developing novel catalytic systems and understanding fundamental bond transformations.

A notable example is the synthesis of a low-coordinate this compound complex, [LtBuCo(μ-F)]2, where LtBu represents a 2,2,6,6-tetramethyl-3,5-bis(2,6-diisopropylphenylimido)hept-4-yl ligand. This complex can be synthesized from LtBuCo, a masked two-coordinate cobalt(I) complex, through the homolytic cleavage of the Sn–F bond in trimethyltin fluoride (Me3SnF).

In another instance of C-F activation, this compound complexes have been observed as side products. For example, when N-heterocyclic carbene (NHC) cobalt half-sandwich complexes react with perfluorinated arenes, this compound species such as [CpCo(iPr2Im)(F)] can be detected. This highlights the role of cobalt in facilitating C-F bond cleavage in various organometallic contexts.

Hydrothermal Fluorination Techniques for Precatalyst Development

Hydrothermal fluorination techniques have emerged as powerful methods for synthesizing various fluorides, including those relevant for precatalyst development. These methods are advantageous for their ability to yield single crystals and phase-pure products under relatively mild conditions.

This compound can be obtained through the thermal decomposition of complex fluorides synthesized via hydrothermal routes. For example, CoF2, along with uranium(IV) fluoride (UF4), is formed from the thermal decomposition of Co(H2O)6U2F10(2H2O) when heated under a nitrogen atmosphere. The precursor complex itself can be prepared through a mild hydrothermal method. While hydrothermal methods are increasingly used for synthesizing transition metal fluorides, it is noted that they can sometimes result in nanoparticles with irregular shapes and broad size distributions. Despite this, the controlled environment of hydrothermal synthesis offers a promising avenue for developing this compound-based materials with tailored properties for catalytic applications.

Rapid Thermal Annealing for Cobalt Fluoride Oxide Electrocatalyst Synthesis

Rapid Thermal Annealing (RTA) has emerged as a significant strategy for the efficient and scalable production of two-dimensional (2D) cobalt fluoride oxide (CFO) phase electrocatalysts, particularly for applications in the oxygen evolution reaction (OER). This methodology offers a facile route to tailor the composition and morphology of electrocatalysts, thereby enhancing their catalytic performance by creating and exposing more active sites wikipedia.orgcenmed.comamericanelements.comfishersci.seereztech.com.

The synthesis typically utilizes this compound tetrahydrate (CoF₂·4H₂O) as a crystalline fluoride hydrate precursor wikipedia.orgcenmed.comamericanelements.comfishersci.seereztech.comwikipedia.org. The RTA process involves placing the this compound tetrahydrate in an alumina furnace and subjecting it to annealing in air, commonly at a temperature of 400 °C for approximately 20 minutes wikipedia.orgcenmed.comamericanelements.comfishersci.seereztech.comwikipedia.org. Following the annealing step, the alumina crucible is allowed to cool naturally to room temperature. The resulting products are then thoroughly rinsed multiple times with deionized water and ethanol to eliminate any soluble impurities, and subsequently dried in a vacuum oven to obtain the 2D nanosheet samples wikipedia.org.

The critical steps in this RTA strategy involve the thermal expansion of water molecules, the exfoliation of this compound nanosheets, and their subsequent oxidation wikipedia.orgcenmed.comamericanelements.comfishersci.seereztech.com. This controlled transformation yields CFO nanosheets characterized by a thickness ranging from 4 to 8 nm and lateral dimensions that can extend across several hundred nanometers cenmed.com. Analysis of the surface cobalt valence states reveals a coexistence of Co²⁺ and Co³⁺ cenmed.com.

The as-prepared 2D CFO-RH400 (Cobalt Fluoride Oxide – Rapid Heating at 400°C) electrocatalyst demonstrates superior activity and durability towards the oxygen evolution reaction in alkaline solutions wikipedia.orgamericanelements.comfishersci.seereztech.com. This enhanced performance is attributed to the regulated electronic structure of the active cobalt oxide phase, which is influenced by the presence of fluoride anions, leading to a closer O p-band center relative to the Fermi level wikipedia.orgamericanelements.comfishersci.seereztech.com. The incorporation of fluorine into the material's lattice is also crucial for improving hydrogen evolution reaction (HER) activity during subsequent plasma treatments ereztech.comamericanelements.com.

Table 1: Comparative OER Electrocatalytic Performance in 1.0 M KOH Solution

| Catalyst | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Overpotential at 100 mA cm⁻² (mV) |

| CFO-RH400 | 230 ereztech.comamericanelements.com | 68.7 cenmed.com | 300 ereztech.com |

| CoFO/CC | 340 ereztech.comamericanelements.com | - | - |

| Co₃O₄/CC | 358 ereztech.comamericanelements.com | - | - |

| IrO₂ | - | 73.8 cenmed.com | - |

| RuO₂ | - | - | 320 ereztech.com |

| CFO-RH450 | - | 84.5 cenmed.com | - |

| CFO-RH500 | - | 84.5 cenmed.com | - |

Crystallographic and Structural Elucidation of Cobalt Ii Fluoride Systems

Neutron Diffraction Studies of Crystal Structures

Neutron diffraction studies have been instrumental in providing precise structural details of CoF₂, particularly concerning the positions of lighter atoms like fluorine and the magnetic ordering. Extended time-of-flight neutron diffraction data have allowed for an accurate determination of the fluorine positional parameter iucr.orgnih.gov.

Neutron powder diffraction has been extensively utilized to investigate the magnetoelastic effects associated with the antiferromagnetic phase transition in CoF₂ nih.gov. CoF₂ is known to be antiferromagnetic at low temperatures, with a Néel temperature (T_N) around 37.7 K or 39 K wikipedia.orgnih.govresearchgate.netarxiv.org. Through Rietveld refinement of crystal and magnetic structures from neutron diffraction data collected at 2.2 K, the magnetic moment per cobalt ion was determined to be 2.57 ± 0.02 μB nih.gov. Another study using neutron powder diffraction reported an ordered magnetic moment of 2.60(4) μB per cobalt ion iucr.orgnih.gov. These studies confirm that the antiferromagnetic ordering of spins in CoF₂ involves magnetic moments on Co ions aligning along the tetragonal c-axis with opposite signs below T_N researchgate.netarxiv.org.

Gamma-Ray Diffraction for Accurate Structure Factor Determination

Gamma-ray diffraction offers a powerful technique for precise structure factor determination, which is crucial for charge-density analysis. Accurate structure factors for CoF₂ have been measured up to sinθ/λ = 1.6 Å⁻¹ at both room temperature and in the antiferromagnetic state at 10 K, utilizing 316.5 keV gamma radiation iucr.orgnih.gov.

A comprehensive charge-density analysis performed on the ordered phase of CoF₂ revealed significant insights into its electronic structure. The preferred occupation of 3d orbitals in Co²⁺ leads to excess electron densities as high as 4 eÅ⁻³ iucr.org. The total number of 3d electrons on the cobalt ion was determined to be 6.95(3) nih.gov. Furthermore, the Co-F interactions in CoF₂ have been characterized as purely ionic based on these studies nih.gov.

Influence of Magnetic Ordering on Crystal Structure and Lattice Parameters

The magnetic ordering in CoF₂, particularly its transition to an antiferromagnetic state below T_N (approximately 37.7 K to 39 K), significantly influences its crystal structure and lattice parameters wikipedia.orgnih.govresearchgate.netarxiv.org. Upon magnetic ordering, a subtle shift of the fluorine ions, quantified as 1.5(4) x 10⁻³ Å, has been observed iucr.orgnih.gov. This shift corroborates theoretical predictions regarding optical birefringence in the material iucr.orgnih.gov.

The temperature-dependent variation of lattice parameters and unit cell volume has been accurately determined through neutron powder diffraction, highlighting the presence of magnetoelastic effects nih.gov. It has been established that the lattice strain (Δc) is linearly coupled with the square of the order parameter of the antiferromagnetic phase transition in CoF₂ nih.gov.

Beyond thermal effects, external stimuli like light can also influence the magnetic and crystal structures. A light-induced transition to a ferrimagnetic phase in antiferromagnetic CoF₂ has been achieved by selectively exciting optical phonons and exploiting lattice nonlinearities uni-mainz.de. This dynamic manipulation results in an optically switchable, non-equilibrium magnetization that is significantly larger than what can be achieved through static strain uni-mainz.de. The piezomagnetic effect in CoF₂, which leads to this induced magnetization, originates from the site-selective modification of the cobalt crystal fields. Specifically, strain along the rsc.org direction can distort the crystal structure, causing the in-plane Co-F bond to shorten for one sublattice and lengthen for another, thereby leading to uncompensated magnetic moments arxiv.org.

Investigation of Ligand Coordination Octahedra Distortion

The coordination environment of Co²⁺ in CoF₂ is characterized by CoF₆ octahedra, which are known to be distorted materialsproject.orgmdpi.comresearchgate.net. As previously mentioned, this distortion is evident from the varying Co-F bond lengths: two bonds are shorter (2.00 Å) and four are longer (2.05 Å) materialsproject.org.

Studies comparing the effect of magnetostriction on the distortion of ligand coordination octahedra across 3d transition-metal difluorides, including CoF₂, have been conducted iucr.orgnih.gov. These investigations highlight the importance of the metal atom in dictating the degree of distortion within the metal-F₆ octahedra in rutile-type structures acs.org.

Structural Characterization of Nanocomposite Architectures

The structural characterization of CoF₂ in nanocomposite architectures is crucial for understanding and optimizing their properties, particularly for applications like lithium-ion batteries. Various synthesis routes have led to CoF₂-based nanocomposites with tailored structural features.

One notable approach involves the preparation of metal-organic framework (MOF)-shaped CoF₂@C nanocomposites. In these materials, ultrasmall CoF₂ nanoparticles, typically ranging from 5 to 20 nm in average size, are uniformly encapsulated by graphitic carbon walls and embedded within a porous carbon framework researchgate.net. X-ray diffraction (XRD) patterns of C-CoF₂ nanocomposites exhibit broad reflections characteristic of CoF₂, with an average crystallite size of 8 nm as determined by the Scherrer equation acs.org.

Another type of nanocomposite is the honeycombed CoF₂@C structure, which boasts a high specific surface area, reaching up to 180.4 m² g⁻¹ ensicaen.fr. In these honeycombed structures, nanosized CoF₂ particles (5–25 nm) are uniformly dispersed within the carbon framework ensicaen.fr. The presence of a carbon layer in these nanocomposites is critical as it enhances electrical conductivity and effectively mitigates volume expansion and product agglomeration during electrochemical reactions, which are common challenges in metal fluoride conversion cathodes acs.orgensicaen.fr. Scanning Electron Microscopy (SEM) analysis is routinely employed to characterize the morphology and structure of these nanocomposites.

Fundamental Electronic Structure and Spectroscopic Characterization of Cobalt Ii Fluoride

Electronic Structure Investigations via Theoretical Calculations

Theoretical calculations play a crucial role in elucidating the intricate electronic structure of Cobalt(II) fluoride, providing insights into its fundamental properties. These methods help in understanding the behavior of Co(II) ions within the crystal field, the distribution of 3d electrons, and the significant impact of spin-orbit coupling.

Applications of Crystal Field Theory to Co(II) Ions

Cobalt(II) in CoF₂ exists as a d⁷ ion. americanelements.comquora.com In the rutile-type structure of CoF₂, the Co(II) ions are situated in an octahedral ligand field formed by the surrounding fluoride ions. rsc.org According to Crystal Field Theory (CFT), the five degenerate 3d orbitals of the free Co(II) ion split into two sets in an octahedral environment: a lower-energy triplet (t₂g) and a higher-energy doublet (eg). bu.edu

Fluoride (F⁻) is considered a weak-field ligand in the spectrochemical series. quora.combu.edu For a d⁷ ion in a weak octahedral field, the electrons preferentially occupy orbitals individually before pairing, leading to a high-spin configuration. Consequently, the electron distribution for Co(II) in CoF₂ is typically t₂g⁵ eg². quora.com This configuration results in three unpaired electrons. quora.com The magnetic behavior of CoF₂ is notably distinct from other transition metal fluorides due to the strong spin-orbit interaction and the presence of a ground state multiplet of Co²⁺ ion electronic states. aip.org

Analysis of 3d Electron Populations

Theoretical investigations, particularly those employing multipole models and experimental charge density analysis via synchrotron X-ray diffraction, have provided detailed insights into the 3d electron populations in CoF₂. researchgate.net These studies reveal significant repopulation of 3d orbitals in CoF₂ compared to a free cobalt atom. researchgate.net This repopulation indicates a degree of covalent character in the Co-F bonds, departing from a purely ionic description. researchgate.net

Furthermore, comparative studies using multipole and MEM (Maximum Entropy Method) models of electron density suggest that this compound exhibits a less "shared shell interaction" nature compared to Nickel(II) fluoride (NiF₂), highlighting subtle differences in their bonding characteristics. researchgate.net

Quantification of Spin-Orbit Coupling Effects

Spin-orbit coupling (SOC) exerts a substantial influence on the electronic and magnetic properties of Co(II) ions, particularly in systems like CoF₂. The Co²⁺ ion possesses a partially unquenched orbital angular momentum (L), which gives rise to significant magnetic anisotropy. mdpi.com This strong spin-orbit interaction is a key factor distinguishing the magnetic behavior of CoF₂ from other transition metal difluorides. aip.org

Theoretical calculations, such as those performed using multireference ab initio methods like CASSCF/NEVPT2, are essential for quantifying the effects of spin-orbit coupling. marquette.edu These calculations allow for the determination of parameters like D-values (axial zero-field splitting parameter) and g-values, which describe the magnetic anisotropy. marquette.edu For Co(II) complexes, a commonly cited value for the spin-orbit coupling parameter (λ) is approximately -170 cm⁻¹. mdpi.com The presence of strong antiferromagnetic interactions and significant magnetic anisotropy in CoF₂ is directly linked to these spin-orbit coupling effects. mdpi.com

Advanced Spectroscopic Probes of Electronic and Magnetic States

Advanced spectroscopic techniques provide experimental validation and further detail regarding the electronic and magnetic states predicted by theoretical calculations.

Inelastic Neutron Scattering for Low-Lying Energy Levels and Excitations

Inelastic Neutron Scattering (INS) is a powerful technique for directly probing the low-lying energy levels and magnetic excitations in materials like this compound. nmi3.eumpg.de Unlike other methods such as Electron Paramagnetic Resonance (EPR), INS offers the advantage of observing a broader range of transitions and can be performed without the application of an external magnetic field. nmi3.eu

Studies using slow-neutron inelastic scattering have investigated the magnetic excitations in antiferromagnetic CoF₂. cdnsciencepub.com These experiments have successfully identified excitations from the ground state to the next three excited states within the antiferromagnetic phase. cdnsciencepub.com Furthermore, INS allows for the determination of the dispersion and temperature dependence of these excitations, even above the Néel temperature (TN = 37.7 K) up to at least 1.5 TN. wikipedia.orgcdnsciencepub.com The observation of these well-defined magnetic excitations underscores the importance of the unpaired orbital angular momentum of the Co²⁺ ion, which contributes to the presence of several low-lying energy levels. cdnsciencepub.com

Raman Spectroscopy for Excitons and Magnons

Raman spectroscopy is an invaluable tool for investigating collective excitations such as excitons and magnons in magnetic materials. In single-crystal this compound, one-particle, inelastic, polarized light scattering from low-lying excitons and magnons has been observed, particularly at very low temperatures (e.g., 2 K). aps.orgibm.comresearchgate.net

A notable finding from Raman scattering studies in CoF₂ is the significantly larger cross-sections (ranging from 10⁻³³ to 10⁻³² cm²/sr) for these excitations compared to one-magnon scattering in other similar compounds, such as FeF₂ (approximately 10⁻³⁵ cm²/sr). aps.orgibm.com This enhancement is attributed to the orbital nature of the excitations in CoF₂. aps.orgibm.com

Detailed experimental data on the temperature and polarization dependence of both one- and two-magnon Raman light scattering have been reported for antiferromagnetic CoF₂. researchgate.netresearchgate.net These studies also include investigations of low-lying excitons, with results compared to those obtained from earlier Raman, infrared, and neutron scattering experiments. researchgate.net Analysis of the Stokes and anti-Stokes Raman spectra of one-magnon excitations provides comprehensive data on their frequency, linewidth, and integrated intensity variations with temperature up to TN. researchgate.net The experimental observations show good agreement with theoretical models, including spin S = 3/2 exchange models and Green's function methods. researchgate.netresearchgate.net The strong spin-orbit coupling and the presence of higher-lying electronic states (excitons) in CoF₂ are key factors that differentiate its Raman spectra from those of other transition metal fluorides. aip.org

Table 1: Key Spectroscopic Findings in CoF₂

| Spectroscopic Method | Observed Phenomena | Key Findings/Parameters | Reference |

| Raman Scattering | Excitons, Magnons | Large cross-sections (10⁻³³ - 10⁻³² cm²/sr) due to orbital nature; Temperature and polarization dependence of one- and two-magnon modes. | aps.orgibm.comresearchgate.netresearchgate.net |

| Inelastic Neutron Scattering | Magnetic Excitations | Observation of excitations to three excited states; Dispersion and temperature dependence of excitations (up to 1.5 TN). | cdnsciencepub.com |

Magnetism and Spin Dynamics in Cobalt Ii Fluoride

Antiferromagnetic Ordering Phenomena

Cobalt(II) fluoride is known to undergo an antiferromagnetic transition at low temperatures. wikipedia.orgresearchgate.net This ordering is characterized by the antiparallel alignment of magnetic moments in adjacent spins or sublattices. cdnsciencepub.com

The Néel temperature (TN) is a critical parameter defining the onset of antiferromagnetic ordering. For CoF, the Néel temperature has been experimentally determined to be approximately 37.7 K. wikipedia.orgras.ru As the temperature approaches TN, the frequencies of magnetic excitations decrease, and the widths of neutron groups, measured by inelastic scattering, increase. aip.org Even above TN, these excitations can still be observed, albeit with very short lifetimes, gradually transitioning towards the behavior expected from a paramagnet at higher temperatures. aip.org

In antiferromagnetic CoF, the magnetic moments of the Co ions align antiparallel to each other. cdnsciencepub.com The presence of a relevant crystal field in CoF reduces the spin of the Co ion from S = 3/2 to an effective spin S = 1. researchgate.net Consistent with S = 1, the observed saturation magnetic moments for CoF are in the range of 2.213 ± 0.017 µ/Co to 2.60 ± 0.04 µ/Co. researchgate.net For an S = 3/2 Co(II) ion with a non-zero orbital contribution, the theoretical saturation magnetic moment would be around ~3.8 µ/Co. researchgate.net The lower experimental values indicate the influence of strong antiferromagnetic interactions and magnetic anisotropy due to spin-orbit coupling. researchgate.netmdpi.com

In magnetically ordered systems like CoF, collective magnetic excitations are known as spin waves (magnons). cdnsciencepub.com Inelastic neutron scattering is a primary technique used to measure these excitations and their dependence on the wavevector (dispersion relations). cdnsciencepub.comcdnsciencepub.com Studies on CoF have revealed the dispersion relations for spin waves and excitons. google.caaps.org As the temperature increases from very low values (e.g., 4.5 K), the frequencies of these excitations decrease, and their linewidths broaden. aip.org These excitations have been observed from the ground state to the next three excited states in the antiferromagnetic phase, with their dispersion and temperature dependence studied below, near, and above the Néel temperature. cdnsciencepub.com The temperature dependencies of excitations to different excited states are not uniform. cdnsciencepub.com

Magnetic Moment Alignment and Saturation Behavior

Critical Scattering Investigations of Magnetic Fluctuations

Critical scattering investigations provide insight into magnetic fluctuations near phase transitions. For CoF, critical scattering of neutrons has been studied, particularly in the vicinity of the Néel temperature. royalsocietypublishing.orgaps.orgaip.orgosti.govaip.org These studies help to understand the behavior of spin fluctuations as the system approaches its critical point. The experimental techniques used, such as energy-integrated polarized diffuse scattering and neutron inelastic data, are sensitive to magnetic critical scattering and spin-orbital dynamics. aps.org

Spin Dynamics and Relaxation Mechanisms

Spin dynamics in this compound are significantly influenced by the strong spin-orbit interaction characteristic of Co ions. researchgate.netresearchgate.net This interaction leads to complex relaxation mechanisms. nih.gov In certain cobalt(II) complexes, the relaxation dynamics can be dominated by direct and Raman relaxation mechanisms. rsc.org The efficiency of these processes is modulated by the coupling between the spin system and the phonon bath, which is influenced by the spin-orbit coupling strength and the magnitude of the axial zero-field splitting parameter (D). mdpi.comroyalsocietypublishing.org

Many cobalt(II) complexes, including those containing fluoride, exhibit field-induced slow relaxation of magnetization, a characteristic property of single-molecule magnets (SMMs) or single-ion magnets (SIMs). rsc.orgmdpi.comresearchgate.netrsc.orgosti.govacs.org This phenomenon means that the magnetization of the material relaxes slowly when an external direct current (dc) magnetic field is applied. rsc.orgresearchgate.netrsc.org The application of an external dc field is crucial as it can effectively suppress quantum tunneling of magnetization (QTM), which often masks slow relaxation at zero field. mdpi.comacs.org The relaxation time can be exceptionally long for the low-frequency channel upon application of an external field. rsc.org Theoretical calculations often indicate that this SMM behavior arises from an anisotropic ground doublet stabilized by spin-orbit coupling. researchgate.net

Table 1: Néel Temperature and Saturation Magnetic Moment of CoF

| Parameter | Value | Reference |

| Néel Temperature (T) | 37.7 K | wikipedia.orgras.ru |

| Saturation Magnetic Moment (S = 1) | 2.213 - 2.60 µ/Co | researchgate.net |

Table 2: Typical Frequencies and Half-widths of Magnetic Excitations in CoF at various T/T

| T/T | Frequency (10 Hz) | Half-width (10 Hz) | Reference |

| 0.11 | 1.88 ± 0.02 | 0.16 ± 0.05 | aip.org |

| 0.77 | 1.68 ± 0.03 | 0.29 ± 0.05 | aip.org |

| 0.95 | 1.41 ± 0.05 | 0.41 ± 0.08 | aip.org |

| 1.09 | 1.0 ± 0.1 | 0.52 ± 0.1 | aip.org |

| 1.39 | 0.75 ± 0.3 | 0.75 ± 0.2 | aip.org |

| 2.1 | 0 ± 0.4 | 1.0 ± 0.2 | aip.org |

Vibronic Pathways of Magnetic Relaxation

Magnetic relaxation in this compound and related Co(II) complexes is significantly influenced by vibronic coupling, also known as spin-phonon or spin-vibrational coupling. This phenomenon describes the interaction between the electronic spin states and the vibrational modes (phonons) of the crystal lattice. In open-shell systems, such as transition metal and lanthanide complexes, vibronic coupling can dramatically impact spin relaxation pathways. researchgate.netrsc.orgnih.govarxiv.org

For Co(II) complexes, spin-vibrational coupling often plays a crucial role in lowering the spin-relaxation channels. researchgate.netrsc.org Detailed studies have shown that specific vibrational modes can provide lower energy pathways for spin relaxation, thereby reducing the effective energy barrier for magnetization reversal. rsc.org This is particularly relevant given the orbitally degenerate ground state of Co2+ ions in CoF2, which leads to strong spin-lattice coupling and pronounced magnetophononic effects. aps.orgresearchgate.net Experimental observations in CoF2 reveal that infrared-active phonons exhibit frequency shifts at the antiferromagnetic ordering temperature, a direct consequence of this spin-phonon coupling. aps.org

Coexistence of Magnetic Phases (e.g., Cooperative Paramagnetic and Spin-Glass)

The magnetic landscape of cobalt fluoride compounds can be complex, often featuring the coexistence of distinct magnetic phases. For instance, in the bond-disordered pyrochlore fluoride NaCaCo2F7, frequency- and temperature-dependent Electron Spin Resonance (ESR) investigations have revealed the simultaneous presence of two magnetic phases above its freezing temperature (Tf ≈ 2.4 K). aps.org

These phases include:

Cooperative Paramagnetic Phase: Characterized by a gapless excitation mode, indicating a collective paramagnetic behavior with slowed-down spin dynamics compared to a typical paramagnetic state. aps.org

Spin-Glass Phase: This phase develops below 20 K and is associated with a gapped low-energy excitation, signifying a frozen, disordered magnetic state. aps.org

The coexistence of these phases suggests a nuanced interplay of magnetic interactions within these cobalt fluoride systems, further supported by analyses such as First-Order Reversal Curve (FORC) measurements in SQUID magnetometers. researchgate.net

Piezomagnetism and Magnetostriction in Antiferromagnetic this compound

This compound stands out as one of the simplest known piezomagnetic crystals. researchgate.netarxiv.org Piezomagnetism is a linear coupling phenomenon where an applied mechanical stress (σ) induces a magnetization (M) in certain antiferromagnetic materials, a relationship expressed as Mᵢ = Λᵢⱼₖσⱼₖ, where Λ is the piezomagnetic tensor. arxiv.org Unlike magnetostriction, which relates induced magnetization to the square of applied stress, piezomagnetism offers linear and bidirectional control over magnetism, making it attractive for memory and spintronics applications. arxiv.org

Below its Néel temperature of 39 K, CoF2 behaves as a fully compensated type I antiferromagnet with easy-axis anisotropy. wikipedia.orgresearchgate.netarxiv.org The origin of piezomagnetism in CoF2 lies in the site-selective modification of the cobalt crystal fields. arxiv.org When subjected to appropriate lattice deformation, such as uniaxial strain along the researchgate.net direction or atomic displacements corresponding to the B2g Raman phonon, the antiferromagnetically aligned magnetic moments on the Co sites become uncompensated. This leads to the emergence of ferrimagnetic order and a net non-zero magnetization. arxiv.orgras.ru

The piezomagnetic effect in CoF2 has been experimentally confirmed, with observed piezomagnetic moments (mf) appearing upon the application of shear stresses. mpg.de The piezomagnetic modulus for CoF2 is approximately 10⁻³ gauss ( kg/cm ²)⁻¹. mpg.de Recent advancements have demonstrated that this effect can be dynamically induced using optical phonons, which can drive the necessary crystal field distortions with light pulses. This "dynamical piezomagnetic effect" can generate significantly larger displacements on much faster timescales compared to mechanical strain, producing a ferrimagnetic moment of 0.2 µB per unit cell, nearly three orders of magnitude greater than that achieved with mechanical strain. researchgate.netarxiv.orgru.nl The pronounced piezomagnetic effect in CoF2, in contrast to MnF2, is attributed to the substantial orbital momentum present in Co2+ ions. rsc.org

Superexchange Interactions in this compound Complexes

Superexchange interactions are a crucial mechanism for magnetic coupling between metal ions in insulating materials, particularly when direct overlap of magnetic orbitals is negligible. In this compound complexes, these interactions are mediated through bridging fluoride ligands.

Antiferromagnetic Coupling in Fluoride-Bridged Systems

Fluoride ions frequently act as effective bridging ligands, facilitating antiferromagnetic (AFM) coupling between cobalt(II) centers. Studies on fluoride-bridged cobalt(II) dimers, including both mono-bridged (μ-F) and di-bridged (μ-F)₂ motifs, consistently demonstrate the presence of antiferromagnetic coupling. scispace.com

Examples of such systems include:

Mono-fluoride bridged Co(II) dimers: These exhibit strong antiferromagnetic coupling. scispace.com

Di-fluoride bridged Co(II) dimers: While also antiferromagnetic, the coupling strength is generally smaller than in their mono-bridged counterparts. scispace.com

Quasi-one-dimensional hybrid fluorides: Compounds like CoF₂(H₂O)₂(pyrazine) display dominant antiferromagnetic interactions, indicating strong intrachain coupling through fluoride and other bridging ligands. rsc.org

Ternary silver fluorides: In AgCoF₄, Ag–F–Co bridges with a 131° angle form chains that lead to an antiferromagnetic ground state. researchgate.net

Hydrazine-fluoride mixed bridged Co(II) chains: These also exhibit one-dimensional antiferromagnetic characteristics. nationalmaglab.org

Influence of Bridging Ligand Geometry on Coupling Strength

The geometry of the bridging ligand significantly impacts the strength of the superexchange coupling. In fluoride-bridged cobalt(II) complexes, the Co–F–Co bridging angle is a critical parameter determining the extent of antiferromagnetic coupling.

Research on fluoride-bridged cobalt(II) dimers provides clear evidence for this influence:

A mono-fluoride bridge with a more linear Co–F–Co angle of 159.47(11)° results in very strong antiferromagnetic coupling (J = −14.9 cm⁻¹). scispace.com

In contrast, a di-fluoride bridged system forming a more acute Co₂F₂ diamond core, with Co–F–Co angles around 98.8(2)° and 99.1(2)°, exhibits a smaller extent of antiferromagnetic coupling (J = −2.97 cm⁻¹). scispace.com

This demonstrates that more linear bridging pathways generally lead to stronger antiferromagnetic interactions. Furthermore, comparisons between fluoride-bridged and hydroxide-bridged cobalt(II) complexes indicate that hydroxide bridges often facilitate stronger antiferromagnetic interactions than analogous fluoride bridges, highlighting the role of the bridging atom and its bond angles in modulating coupling strength. rsc.org In Bi₂CoO₂F₄, a ferrimagnetic aurivillius oxide-fluoride, corrugated Ag–F–Co bonds with angles of 158.9(12)° and 127.9(8)° also contribute to the observed magnetic properties, further illustrating the geometric influence.

Table 1: Influence of Bridging Fluoride Geometry on Antiferromagnetic Coupling in Co(II) Dimers scispace.com

| Bridging Motif | Co–F–Co Angle (°) | Exchange Coupling Constant (J, cm⁻¹) | Coupling Strength |

| Mono-bridged (μ-F) | 159.47(11) | -14.9 | Very Strong AFM |

| Di-bridged (μ-F)₂ | 98.8(2), 99.1(2) | -2.97 | Smaller Extent of AFM |

Advanced Applications of Cobalt Ii Fluoride in Materials Science

Cobalt(II) Fluoride in Energy Storage Systems

Researchers are actively exploring the use of CoF₂ in various components of energy storage systems, particularly in lithium-ion and sodium-ion batteries.

Anode Material for Lithium-Ion Batteries

While much of the focus on CoF₂ has been for cathode applications, it has also been investigated as an anode material for lithium-ion batteries (LIBs). researchgate.netglobalauthorid.comresearchgate.net The electrochemical mechanism for CoF₂ as an anode involves a conversion reaction. researchgate.net During the initial discharge, CoF₂ reacts with lithium ions in a multi-step process. researchgate.net This conversion mechanism offers a high theoretical capacity, making it a potentially promising anode material. researchgate.netresearchgate.net

In one study, CoF₂ prepared by a solvothermal method demonstrated a reversible specific capacity of 307 mAh g⁻¹ after 900 cycles at a current density of 0.1 A g⁻¹. researchgate.net Even at a high rate of 4 A g⁻¹, it maintained a capacity of 81 mAh g⁻¹ after 10,000 cycles. researchgate.net These findings suggest that CoF₂ is a viable candidate for future anode materials in lithium-ion capacitors. researchgate.net

Anode Material for Sodium-Ion Batteries

The application of this compound as an anode material extends to sodium-ion batteries (SIBs). globalauthorid.comresearchgate.net Similar to its function in LIBs, CoF₂ operates via a conversion reaction in SIBs. globalauthorid.com The development of high-performance anode materials is crucial for the advancement of SIBs, which are being explored as a cost-effective alternative to LIBs. researchgate.net

Cathode Material for Lithium-Ion Batteries

This compound is particularly attractive as a cathode material for LIBs due to its high theoretical specific capacity and energy density. rsc.orgmdpi.comacs.org Its high theoretical capacity of 553 mAh g⁻¹ and a theoretical voltage of 2.854 V contribute to a high theoretical energy density of 1578 Wh kg⁻¹. mdpi.com This potential for high energy density has led to extensive research into its use as a next-generation cathode material. nih.govoaepublish.comnih.gov However, challenges such as low electronic and ionic conductivity need to be addressed to realize its full potential. mdpi.com

The primary mechanism for energy storage in this compound cathodes is a conversion reaction. rsc.orgmdpi.comnih.govbnl.gov This process involves the complete transformation of CoF₂ into cobalt metal (Co) and lithium fluoride (LiF) upon lithiation (discharge) and the reverse reaction upon delithiation (charge). nih.govbnl.gov The general equation for the conversion reaction is:

CoF₂ + 2Li⁺ + 2e⁻ ↔ Co + 2LiF researchgate.net

This multi-electron reaction is what enables the high theoretical capacity of CoF₂. bnl.gov However, conversion reactions are often complex, involving multiple phases, mass transport phenomena, and the nucleation and growth of new phases, which can lead to significant overpotentials. oaepublish.com The reversibility of this reaction is a key challenge, as the formation of large, isolated cobalt particles during discharge can hinder electron transport and lead to capacity fading. oaepublish.com

While conversion is the dominant mechanism, intercalation processes have also been observed, particularly in modified fluoride materials. nih.govacs.org Intercalation involves the insertion of lithium ions into the host crystal structure without causing a complete phase transformation. acs.orgkyoto-u.ac.jp This mechanism is generally associated with better cycling stability and lower volume change compared to conversion reactions. acs.orgkyoto-u.ac.jp

In some cases, a combination of intercalation and conversion mechanisms can occur. For instance, research on a substituted iron fluoride (Fe₀.₉Co₀.₁OF) cathode revealed a prolonged intercalation-extrusion-cation disordering process during the phase transformation from a rutile to a rocksalt structure. nih.govosti.gov This complex reaction pathway involves a topotactic rearrangement of the metal-oxygen/fluorine octahedra. nih.govosti.gov Understanding and controlling these mechanisms are crucial for developing high-performance fluoride-based cathodes.

To overcome the inherent limitations of pure CoF₂, such as poor electronic conductivity and large volume changes during cycling, researchers have focused on developing nanocomposite materials. researchgate.netrsc.orgnih.gov These formulations typically involve combining CoF₂ with conductive carbonaceous materials like multi-walled carbon nanotubes (MWCNTs) or reduced graphene oxide (rGO). rsc.orgnih.govmdpi.com

The benefits of creating nanocomposites include:

Enhanced Electronic Conductivity: The carbon matrix provides a conductive pathway for electrons, improving reaction kinetics. researchgate.netrsc.orgmdpi.com

Improved Ion Diffusion: The nanostructure provides a larger surface area for efficient contact with the electrolyte, facilitating faster ion transport. nih.govmdpi.com

Accommodation of Volume Changes: The carbon framework can help to buffer the significant volume expansion and contraction that occurs during the conversion reaction, improving cycling stability. researchgate.netacs.org

For example, a CoF₂/MWCNT nanocomposite demonstrated a high reversible capacity of 554 mAh g⁻¹ at 0.2C and maintained a capacity of over 200 mAh g⁻¹ after 500 cycles. rsc.org Similarly, a sodium cobalt fluoride/reduced graphene oxide (NaCoF₃/rGO) nanocomposite, which undergoes a conversion reaction with lithium, achieved a high reversible capacity of 465 mAh·g⁻¹. nih.govmdpi.com Another approach involves creating hybrid structures, such as a CoF₂/Fe₂O₃ composite derived from a bimetallic zeolitic imidazolate framework, which also showed enhanced electrochemical performance. acs.orgacs.org

Table of this compound Nanocomposite Performance

| Nanocomposite Material | Reversible Capacity | Current Density | Cycle Life | Reference |

| CoF₂/MWCNT | 554 mAh g⁻¹ | 0.2C | >200 mAh g⁻¹ after 500 cycles | rsc.org |

| NaCoF₃/rGO | 465 mAh g⁻¹ | 20 mA g⁻¹ | 111 mAh g⁻¹ after 50 cycles | nih.govmdpi.com |

| CoF₂@NC | 352.0 mAh g⁻¹ | 0.2 A g⁻¹ | - | researchgate.net |

| CoF₂/Fe₂O₃ | 130.4 mAh g⁻¹ | 100 mA g⁻¹ | 400 cycles | acs.orgacs.org |

Intercalation Mechanisms

Role in Fluoride-Ion Batteries (FIBs)

Fluoride-ion batteries (FIBs) are considered a promising next-generation energy storage technology due to their high theoretical energy density, which can be significantly higher than that of conventional lithium-ion batteries. rsc.org this compound plays a crucial role as a cathode material in the development of these batteries.

The functioning of CoF₂ in FIBs is based on a conversion reaction. During the charging process in an all-solid-state FIB, a CoSn₂ cathode decomposes into CoF₂ and SnF₂ nanocrystals. nih.gov The nanoscale network structure of the resulting SnF₂ provides a fast conduction path for fluoride ions, facilitating battery operation at lower temperatures. nih.gov Subsequently, during the discharging process, the CoF₂ and SnF₂ phases merge back into the original CoSn₂ phase, demonstrating a highly reversible redox reaction. nih.gov This reversibility contributes to the high cycle stability of the battery. For instance, a CoSn₂ cathode has been shown to retain a discharge capacity of 229 mAh g⁻¹ after 250 cycles at 60 °C. nih.gov

However, the practical application of CoF₂ as a cathode material faces challenges. Like other metal fluorides, it suffers from inherent issues such as poor cycling capability. rsc.org To address this, researchers have developed nanocomposites. For example, CoF₂/MWCNT (multi-walled carbon nanotube) nanocomposites have been synthesized, exhibiting improved reversible capacities of 554 mA h g⁻¹ at 0.2C and superior rate capabilities. rsc.org Further strategies to mitigate capacity fading include the in-situ formation of a cathode-electrolyte interphase layer using a fluoroethylene carbonate-containing electrolyte and ex-situ coating of the electrode with a thin layer of aluminum oxide. rsc.org These modifications have enabled CoF₂/MWCNT nanocomposites to maintain a capacity of over 200 mA h g⁻¹ even after 500 cycles. rsc.org

Another approach to enhance the performance of CoF₂ in batteries involves the use of metal-organic frameworks (MOFs). A porous Co@C skeleton with Co nanoparticles can be produced by the high-temperature carbonization of a Co-MOF. rsc.org This structure can then be fluorinated at a low temperature to create a CoF₂@C composite that maintains the shape of the MOF. rsc.org The 3D carbon framework and ultra-small Co nanoparticles in this composite effectively alleviate volume expansion during electrochemical cycles, provide shortened diffusion paths for ions and electrons, and inhibit the dissolution of CoF₂. rsc.org

Table 1: Performance of this compound-Based Cathode Materials in Batteries

| Cathode Material | Battery Type | Key Performance Metric | Reference |

|---|---|---|---|

| CoSn₂ | All-solid-state FIB | Retains 229 mAh g⁻¹ after 250 cycles at 60 °C | nih.gov |

| CoF₂/MWCNT | Li-ion battery | Reversible capacity of 554 mA h g⁻¹ at 0.2C | rsc.org |

| CoF₂/MWCNT (surface protected) | Li-ion battery | Maintains >200 mA h g⁻¹ after 500 cycles | rsc.org |

This compound in Catalysis

This compound and its derivatives have emerged as versatile catalysts in a range of organic transformations, demonstrating significant potential in activating and functionalizing otherwise inert chemical bonds.

C-F Bond Activation and Transformation

The activation of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, is a considerable challenge. Cobalt complexes have shown the ability to mediate this difficult transformation. A low-coordinate cobalt(I) complex, LᵗBuCo (where LᵗBu is a bulky β-diketiminate ligand), has been shown to react with fluorinated arenes to achieve a binuclear oxidative addition, resulting in the formation of a this compound complex, [LᵗBuCo(μ-F)]₂, and a cobalt(II) aryl complex. acs.org The reaction kinetics show a first-order dependence on both the cobalt complex and the fluorinated arene concentrations. acs.org The reaction rate is influenced by the position of fluoride substituents on the arene, with meta-fluoride substituents increasing the rate and ortho-fluoride substituents slowing it down, indicating both electronic and steric effects on the transition state. acs.org The proposed mechanism involves a rate-limiting oxidative addition of the aryl fluoride to the cobalt(I) center, followed by a rapid reduction of the resulting cobalt(III) aryl fluoride intermediate by a second molecule of the cobalt(I) complex. acs.org

Cross-Coupling Reactions (e.g., Kumada Biaryl Cross-Coupling)

This compound, in combination with N-heterocyclic carbene (NHC) ligands, has proven to be an effective catalyst system for Kumada biaryl cross-coupling reactions. nih.gov This reaction involves the coupling of aryl Grignard reagents with aryl halides to form unsymmetrical biaryls. The use of CoF₂·4H₂O as a catalyst, in conjunction with an NHC ligand, allows for high selectivity for the cross-coupling product over homocoupling byproducts. nih.gov This catalytic system demonstrates complementary reactivity to iron-based catalysts, being particularly effective for the coupling of aryl bromides and iodides. acs.org The unique catalytic effect of the fluoride counterion is attributed to the formation of a higher-valent heteroleptic metalate, [Ar¹MF₂]MgBr (M = Co), as a key intermediate in the catalytic cycle. acs.org

Oxidative Fluorination of Saturated Hydrocarbons

Cobalt-catalyzed systems have been developed for the oxidative fluorination of saturated hydrocarbons. A system utilizing Co(OTf)₂ (a cobalt(II) triflate salt) with polydentate N-donor ligands and Selectfluor as the fluorinating agent has demonstrated high yields in this transformation. nih.govresearchgate.net The addition of cesium fluoride (CsF) to the reaction mixture can lead to near-quantitative yields of the fluorinated hydrocarbon product (>90%). nih.govresearchgate.net Mechanistic studies suggest the involvement of a high-valent Co(IV)-(F)₂ species as the active oxidant that abstracts a hydrogen atom from the hydrocarbon. nih.govresearchgate.netresearchgate.net This is followed by a radical rebound with a Co(III)-F species, which acts as the fluorine atom donor to form the C-F bond. nih.govresearchgate.netresearchgate.net

Borylation of Fluoroarenes

Cobalt catalysts have been successfully employed for the borylation of fluoroarenes, a reaction that introduces a versatile boron functional group. A mild and practical method for the cobalt-catalyzed defluoroborylation of fluoroarenes has been developed, which shows high selectivity for the borylation of C-F bonds over C-H bonds and is tolerant of aerobic conditions. nih.govacs.org This method utilizes a combination of CoCl₂ and a β-diketiminate ligand. acs.org

Furthermore, cobalt catalysts can achieve the C(sp²)-H borylation of fluorinated arenes with high regioselectivity, favoring the position ortho to the fluorine substituent. acs.orgnih.govprinceton.edu This selectivity is attributed to the "ortho fluorine effect," where the ortho fluorine substituents stabilize the transition metal-carbon bond in the key cobalt-aryl intermediate. nih.govacs.org Deuterium labeling experiments and stoichiometric studies have established that the C(sp²)-H oxidative addition of the fluorinated arene is the selectivity-determining step. nih.govacs.org

Table 2: Cobalt-Catalyzed Borylation Reactions

| Reaction Type | Catalyst System | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Defluoroborylation | CoCl₂ / β-diketiminate ligand | Fluoroarenes | High selectivity for C-F over C-H borylation | nih.govacs.org |

Hydrogen Evolution Reaction (HER) Electrocatalysis

This compound-based materials have shown significant promise as electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. CoF₂ itself can act as a pre-catalyst that undergoes ultra-fast and in-depth self-reconstruction during the HER process in alkaline media. nih.govresearchgate.net This reconstruction leads to a dramatic enhancement in catalytic activity, with the overpotential significantly decreasing after successive linear sweep voltammetry (LSV) scans. nih.gov The reconstructed material exhibits extraordinary catalytic activity, comparable to the benchmark Pt/C catalyst, and demonstrates high stability. nih.gov

The mechanism of this enhanced activity involves the leaching of fluoride ions and the coordination of hydroxide ions, forming a CoF₂₋ₓ(OH)ₓ species. nih.gov This transformation effectively reduces the Gibbs free energy of hydrogen adsorption (ΔG(H*)), thereby promoting the HER kinetics. nih.gov

Furthermore, heterostructures incorporating cobalt fluoride have been developed to boost HER performance. For example, a Ru-doped Co₄N-CoF₂ heterojunction catalyst has shown superior HER activity in alkaline electrolyte, achieving a current density of 10 mA cm⁻² at an overpotential of just 53 mV, which is close to that of commercial Pt/C. researchgate.net Similarly, nanowires composed of a CoF₂/CoP heterostructure grown on nickel foam have been developed as a robust bifunctional electrocatalyst for both HER and the 5-hydroxymethylfurfural oxidation reaction. ualberta.ca Fluoride-incorporated cobalt oxide (CoO-F/Co) electrocatalysts have also exhibited ultra-low overpotentials for HER. rsc.orgresearchgate.net

Table 3: Performance of this compound-Based HER Electrocatalysts

| Catalyst | Electrolyte | Overpotential @ 10 mA cm⁻² | Key Feature | Reference |

|---|---|---|---|---|

| Reconstructed CoF₂ | 1.0 M KOH | 54 mV | In-situ self-reconstruction | nih.gov |

| Ru/Co₄N-CoF₂ | 1.0 M KOH | 53 mV | Heterojunction structure | researchgate.net |

| CoF₂/CoP | - | 59 mV | Bifunctional electrocatalyst | ualberta.ca |

Development of Advanced Magnetic Materials

This compound (CoF₂) is a significant compound in the development of advanced magnetic materials, primarily due to its inherent antiferromagnetic properties at low temperatures. wikipedia.org Its unique characteristics are leveraged in various applications, from high-performance magnets to complex magnetic systems. netascientific.comchemimpex.com

CoF₂ exhibits antiferromagnetism at temperatures below its Néel temperature (T_N) of 37.7 K. wikipedia.org This property, where adjacent magnetic spins align in opposite directions, makes it a valuable component in creating materials that are robust against external magnetic fields. This insensitivity is a desirable trait in applications where stray magnetic fields could interfere with device performance. researchgate.net

Research has explored the integration of CoF₂ into various material structures to tailor their magnetic behavior. For instance, it is utilized in the production of high-performance magnets for the electronics and automotive industries. netascientific.comchemimpex.com Furthermore, its piezomagnetic properties, where a magnetic moment is induced by applying mechanical stress, have been observed and studied, revealing a piezomagnetic modulus of approximately 10⁻³ gauss ( kg/cm ²)⁻¹ for CoF₂. ras.ru

A notable area of research involves the creation of geometrically frustrated antiferromagnets using cobalt fluorides. An example is the pyrochlore NaSrCo₂F₇, where the magnetic Co²⁺ ions occupy a pyrochlore lattice. arxiv.org This material displays strong antiferromagnetic interactions without spin freezing down to 3 K, making it a subject of interest for studying magnetic frustration. arxiv.org

The study of cobalt(II) complexes also contributes to the understanding of magnetic interactions. Binuclear cobalt(II) complexes bridged by organic radicals have been shown to exhibit strong antiferromagnetic exchange between the cobalt ions and the radical, leading to spin-frustrated systems. mdpi.com These complex structures offer opportunities to investigate competing magnetic interactions within a single molecule. mdpi.com

Table 1: Magnetic Properties of this compound and Related Compounds

| Compound/System | Magnetic Property | Key Findings/Parameters |

| This compound (CoF₂) ** | Antiferromagnetic | Néel Temperature (T_N) = 37.7 K. wikipedia.org |

| This compound (CoF₂) ** | Piezomagnetic | Piezomagnetic modulus ≈ 10⁻³ gauss ( kg/cm ²)⁻¹. ras.ru |

| NaSrCo₂F₇ | Geometrically Frustrated Antiferromagnet | Exhibits strong antiferromagnetic interactions (θ_CW = -127 K) with no spin freezing down to 3 K. arxiv.org |

| {(hfac)CoII(BN)CoII(hfac)} | Spin-Frustrated System | Strong antiferromagnetic exchange between Co²⁺ ions and a nitroxyl biradical. mdpi.com |

Investigations for Spintronic Applications

The field of spintronics, which utilizes the spin of electrons in addition to their charge, has identified this compound as a material of significant interest. researchgate.net Its antiferromagnetic nature and the strong coupling between its magnetic and lattice properties make it a model system for fundamental studies and potential applications in spintronic devices. researchgate.net

Antiferromagnetic spintronics is an emerging field that promises devices with faster spin dynamics (in the terahertz range), higher packing density due to the absence of stray fields, and insensitivity to external magnetic fields compared to ferromagnetic materials. researchgate.net CoF₂ is considered a model material for investigating phenomena relevant to antiferromagnetic spintronics, such as the coupling between spins and lattice vibrations (phonons). researchgate.net

Key research findings highlight the strong spin-phonon coupling in CoF₂. researchgate.netaip.org This interaction is a result of the orbitally degenerate ground state of the Co²⁺ ions. researchgate.net Studies using infrared spectroscopy have shown that infrared-active phonons in CoF₂ exhibit frequency shifts when the material undergoes antiferromagnetic ordering. researchgate.net This magnetodielectric effect, where magnetic ordering influences dielectric properties, is a direct consequence of the spin-phonon interaction. researchgate.net

First-principles calculations have further elucidated the interplay between magnons (quantized spin waves) and phonons in CoF₂. researchgate.net It has been demonstrated that antiferromagnetic resonance magnons can drive specific phonon modes, indicating a nonlinear magnon-phonon coupling. researchgate.net This fundamental understanding is crucial for developing ways to manipulate magnetic states using acoustic or optical methods in future spintronic devices. researchgate.net

Beyond the pure compound, cobalt(II) complexes are being explored for molecular spintronics. researchgate.netmdpi.com Thin films of certain cobalt(II) clathrochelate complexes that exhibit temperature-induced spin transitions have been prepared, demonstrating the potential for creating molecular-scale spintronic devices. jdigitaldiagnostics.com The properties of such films can be influenced by the substrate, highlighting the importance of the interface in device performance. jdigitaldiagnostics.com

Table 2: Research Highlights of this compound in Spintronics

| Research Area | Key Finding | Implication for Spintronics |

| Spin-Phonon Coupling | Observation of frequency shifts in infrared-active phonons at the onset of antiferromagnetic ordering. researchgate.net | Demonstrates a strong magnetodielectric effect, offering a pathway to control magnetic properties with electric fields. researchgate.net |

| Magnon-Phonon Coupling | First-principles calculations show that magnons can drive specific phonon modes (B1g character). researchgate.net | Suggests the possibility of manipulating magnetism using light or sound, a key goal in spintronics. researchgate.net |

| Antiferromagnetic Spintronics | CoF₂ is a model material for studying phenomena in this field due to its fast spin dynamics and robustness against external fields. researchgate.net | Provides a platform for developing novel spintronic devices with higher speed and density. researchgate.net |

| Molecular Spintronics | Thin films of cobalt(II) complexes show spin transition properties that depend on the preparation method and substrate. jdigitaldiagnostics.com | Opens avenues for creating single-molecule spintronic components like switches or sensors. mdpi.comjdigitaldiagnostics.com |

Computational Approaches and Theoretical Frameworks for Cobalt Ii Fluoride Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used first-principles method for studying the structural, vibrational, and electronic properties of materials like CoF2. DFT calculations have been employed to explore the crystal structure of CoF2 under varying pressures, revealing its phase-transition sequence. For instance, studies have shown that CoF2 undergoes a series of structural phase transitions from its tetragonal rutile phase (P42/mnm) to CaCl2-type (orthorhombic Pnnm), distorted PdF2 (orthorhombic Pbca) + PdF2 (cubic Pa¯3) in coexistence, fluorite (cubic Fm¯3m), and finally cotunnite (orthorhombic Pnma) as pressure increases from 0 to 80 GPa. wvu.eduaps.orgresearchgate.net DFT calculations have demonstrated fair agreement with experimental Raman mode frequencies, providing an accurate description of vibrational modes and elastic properties as a function of pressure. wvu.eduaps.org

DFT studies also delve into the electronic band structure of CoF2. It is characterized as a wide bandgap semiconductor, with a reported gap of approximately 2.5 eV. arxiv.org Recent first-principles calculations indicate that bulk CoF2 exhibits altermagnetism, a distinct magnetic state, characterized by a significant nonrelativistic spin-split and flat bands near the Fermi level. arxiv.orgarxiv.org This spin splitting is attributed to the unique symmetry of the two sublattices within CoF2, where electrons with different spins in the conduction and valence bands originate from distinct cobalt atoms. arxiv.org The anisotropy of this spin-split arises from the tetragonal octahedral environment of fluorine atoms around each cobalt atom. arxiv.org

The application of the DFT+U method, which accounts for intra-atomic correlations among Co d-orbitals, has been crucial for accurately describing the electronic structure and magnetic anisotropies, particularly the magnetocrystalline anisotropy energy (MCA), which shows a strong dependence on the Hubbard U parameter for CoF2. aps.orgresearchgate.net

Here's a summary of some DFT-calculated structural and electronic properties:

| Property | Value (Rutile Phase, T=0 K) | Reference |

| Lattice parameter 'a' | 4.646 Å | arxiv.org |

| Lattice parameter 'c' | 3.157 Å | arxiv.org |

| Bandgap (GGA) | ~2.5 eV | arxiv.org |

| Bandgap (meta-gga MBJ) | 0.0002 eV | nist.gov |

| Static real-parts of dielectric function (x) | 47.76 | nist.gov |

| Static real-parts of dielectric function (y) | 106.5 | nist.gov |

| Static real-parts of dielectric function (z) | 108.22 | nist.gov |

| Magnetic moment (per f.u.) | 2.6 μB | aps.org |

Ab Initio Calculations for Magnetic Properties and Spin Hamiltonians

Ab initio calculations, often based on DFT, are essential for understanding the intricate magnetic properties and deriving spin Hamiltonians for CoF2. These calculations incorporate polarized spin and spin-orbit coupling to investigate both electronic and magnetic characteristics. researchgate.netresearchgate.net For CoF2, which crystallizes in a rutile structure, self-consistent ab initio calculations using methods like the full-potential linearized augmented plane wave (FLAPW) have been performed to compute the magnetic moment and the antiferromagnetic and ferromagnetic energies. researchgate.netresearchgate.net

The strong spin-orbit interaction in CoF2, characteristic of the Co2+ ion, significantly influences its magnetic behavior, distinguishing it from other transition-metal difluorides like FeF2 and MnF2. aip.org Early theoretical studies employed an effective spin S = 3/2 Hamiltonian to describe the static magnetic properties in both paramagnetic and antiferromagnetic phases. aip.org This S = 3/2 model is crucial for describing magnetic excitations, including one-magnon scattering and other magnetic transitions, by employing a Green's function equation of motion method that accounts for single-ion anisotropy. aip.org Ab initio calculations also help establish exchange interactions between magnetic Co-Co atoms in CoF2. researchgate.netconicet.gov.ar

Thermodynamic Equilibrium Composition Calculations for Synthesis Optimization

Thermodynamic equilibrium composition calculations play a vital role in optimizing the synthesis of CoF2. These calculations help predict the ideal conditions, such as temperature, for chemical reactions involved in CoF2 production. For instance, simulations using software like HSC Chemistry have been carried out to model the reaction of Co3O4 with HF and F2 to synthesize cobalt fluorides. up.ac.za These thermodynamic data serve as guidelines for experimental reactions. For the synthesis of CoF2 through the reaction of Co3O4 with HF, an ideal temperature condition of 500 °C was determined. up.ac.za Such calculations are crucial for achieving controlled and efficient synthesis, including the production of CoF2 for applications like Li-ion battery electrode materials. rsc.orgresearchgate.netwsu.eduresearchgate.net

Mean-Field Approach for Spin-Pair Correlation Functions

The mean-field approach is a theoretical framework used to estimate spin-pair correlation functions in magnetic materials, including CoF2. This method has been applied in comparative studies of spin-phonon interactions in rutile-structure transition-metal difluorides (FeF2, MnF2, NiF2, and CoF2). aip.orgdntb.gov.uaresearchgate.net By using a modified mean-field approach, researchers can interpret experimental data from inelastic light scattering spectroscopy to estimate spin-phonon coupling coefficients and magneto-optical coupling coefficients. aip.orgdntb.gov.uaresearchgate.net The mean-field theory can also be used to determine the first, second, and third exchange interactions between magnetic atoms, using magnetic moments computed from ab initio calculations as input. researchgate.net

Theoretical Models for Antiferromagnetic and Paramagnetic States

Theoretical models are crucial for understanding the complex magnetic behavior of CoF2 in its antiferromagnetic and paramagnetic states. CoF2 is known as an antiferromagnetic wide bandgap semiconductor with a Néel temperature (TN) of approximately 37.7 K to 38 K. ras.ruras.ru

In the antiferromagnetic state, CoF2 exhibits strong spin-orbit interaction and a ground state multiplet of Co2+ ion electronic states, leading to a simplified theoretical model often described as a Heisenberg antiferromagnet with an effective spin S = 1/2 or S = 3/2. aip.orgaip.org The magnetic excitations in CoF2 have been studied theoretically, with dominant exchange and anisotropy parameters estimated by comparing theory with low-temperature antiferromagnetic resonance frequencies and infrared absorption data. aip.org Theoretical models also address phenomena like weak ferromagnetism, which can arise from the inequality of sublattice magnetizations in a strictly anti-parallel arrangement, as observed in CoF2. ras.ru

For the paramagnetic phase (T > TN), theoretical analysis, often within the average field model, indicates that the magnetic susceptibility of high-symmetry magnets obeys the Curie-Weiss law. aip.org However, for CoF2, experimental data show a crossover in spin quantum number at around 85 K, where the effective spin changes from S=3/2 to S_eff=1, indicating the relevance of crystal field interactions. researchgate.net

Theoretical models have also been applied to study magnetic phase transitions in CoF2, including the order of phase transitions in a longitudinal magnetic field. aip.org The strong single-ion magnetic anisotropy in CoF2 necessitates sophisticated theoretical models to accurately calculate magnetization curves and interpret phenomena like spin-flop transitions. ras.ru

Emerging Research Frontiers and Future Perspectives on Cobalt Ii Fluoride

Development of Novel Synthesis Pathways for Controlled Architectures

The synthesis of Cobalt(II) fluoride with controlled architectures is crucial for tailoring its properties for specific applications. Traditional methods for synthesizing transition metal fluorides often involve highly reactive and hazardous fluorine sources, leading to irregular shapes and broad size distributions. researchgate.net Novel approaches are being explored to overcome these limitations and achieve precise control over morphology, crystallinity, and size.

One promising route involves solvothermal and hydrothermal methods. Solvothermal synthesis, for instance, has been successfully employed to create nanoparticles and nanostructures of cobalt ferrite, demonstrating the potential for controlling particle morphology and size by adjusting reaction parameters like temperature. nih.gov Similarly, hydrothermal synthesis offers advantages in producing high-purity, phase-stable powders with tailorable particle size and narrow size distribution, and controllable morphologies. sci-hub.se Researchers have synthesized highly crystalline CoF2 nanorods using thermolysis of cobalt trifluoroacetate complexes in specific solvent mixtures. ethz.ch

Furthermore, the derivation of CoF2 from metal-organic frameworks (MOFs) presents a new design strategy for creating hybrid structures with enhanced properties. For example, a CoF2/Fe2O3 hybrid structure derived from a bimetallic zeolitic imidazolate framework (ZIF) via a simple co-pyrolysis strategy has been reported. This method allows for the in-situ generation of C/N-doped carbon matrices, which significantly improve conductivity and provide more active sites for ion insertion. acs.orgacs.org

Table 1: Examples of Novel Synthesis Pathways for CoF2 and Resulting Architectures

| Synthesis Method | Precursor | Resulting Architecture | Key Advantage | Reference |

| Co-pyrolysis | Bimetallic ZIF (Fe-Co-ZIF) | CoF2/Fe2O3 hybrid structure with N-doped carbon matrix | Enhanced conductivity, increased active sites | acs.orgacs.org |

| Thermolysis | Cobalt trifluoroacetate | Highly crystalline nanorods/nanoparticles | Controlled crystallinity, specific morphologies | ethz.ch |

| Co-precipitation | Cobalt salts | Nanoparticles | Simplicity, room temperature synthesis | researchgate.net |

Rational Design of this compound-Based Catalysts with Enhanced Selectivity and Reactivity

This compound and its derivatives are gaining traction as promising catalysts, particularly in electrocatalysis. The rational design of CoF2-based catalysts focuses on enhancing their selectivity and reactivity for various chemical transformations, including the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net

A key aspect of CoF2's catalytic activity lies in its facile surface reconstruction under reaction conditions, leading to the formation of highly active cobalt species. For instance, a CoF2/MXene system has demonstrated effectiveness in promoting the OER through surface reconstruction and charge redistribution. rsc.orgrsc.org The high electronegativity of fluorine in CoF2 facilitates the dissociation of ionic bonds at high oxidation potentials and in alkaline environments, enabling rapid surface reconstruction and generating more active catalyst sites. rsc.org

Doping strategies are also employed to further enhance catalytic performance. Iron-doped CoF2 nanowire arrays have been prepared via hydrothermal reaction and fluorination, showing excellent OER performance in alkaline electrolytes. The increased catalytic activity sites and accelerated charge transfer rate are attributed to Fe doping and anion reconstruction during the OER. researchgate.net Theoretical analyses suggest that constructing heterojunctions like Co/Co3O4/CoF2@NSC (Nitrogen, Sulfur co-doped Carbon) with confined channels can adjust electron distribution, lower reaction barriers, and reduce overpotential for both OER and oxygen reduction reaction (ORR). nih.gov

Table 2: CoF2-Based Catalysts and Their Performance in OER

| Catalyst System | Key Enhancement Mechanism | OER Performance Metric (Example) | Reference |

| CoF2/MXene | Facile surface reconstruction, charge redistribution | Promoted OER activity | rsc.orgrsc.org |

| Fe-doped CoF2 nanowire arrays | Increased active sites, accelerated charge transfer, anion reconstruction | Overpotential of 230 mV at 10 mA cm⁻² | researchgate.net |

| Co/Co3O4/CoF2@NSC | Electron distribution adjustment, reduced reaction barrier | Superior bifunctional electrocatalytic activity (OER/ORR) | nih.gov |

Optimization of Electrochemical Performance in Next-Generation Energy Storage Devices

This compound is a highly promising material for next-generation energy storage devices, particularly lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs), due to its high theoretical specific capacity and energy density. acs.orgchemimpex.comresearchgate.netresearchgate.netmdpi.com Its energy storage mechanism primarily involves a conversion reaction. researchgate.netresearchgate.net

Despite its potential, CoF2 faces challenges such as poor conductivity, significant volume changes during cycling, and issues with reversibility and stability. mdpi.com Researchers are addressing these by developing composite materials and optimizing structural designs.

For LIBs, hybrid CoF2/Fe2O3 structures derived from bimetallic ZIFs have shown improved electrochemical performance, exhibiting a capacity of 130.4 mAh g⁻¹ after 400 cycles at 100 mA g⁻¹. acs.orgacs.org The nanoscale structure accommodates volume changes and promotes electrolyte penetration, leading to higher utilization of active materials and faster ion/electron transfer. acs.org Another strategy involves encapsulating CoF2 nanoparticles within carbon matrices, such as honeycombed CoF2@C nanocomposites, which significantly enhance reaction kinetics and electronic conductivity. These composites can deliver high-capacity utilization (e.g., 365 mAh g⁻¹ at 110 mA g⁻¹) and good capacity retention over many cycles. acs.orgrsc.orgresearchgate.net The lithiophilic nature of CoF2 in hollow carbon spheres can also act as nucleation sites for stable lithium deposition, improving Coulombic efficiency and cycle life in lithium metal batteries. osti.gov